Home > Products > Screening Compounds P30196 > Dexamethasone cipecilate
Dexamethasone cipecilate - 132245-57-9

Dexamethasone cipecilate

Catalog Number: EVT-267093
CAS Number: 132245-57-9
Molecular Formula: C33H43FO7
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexamethasone cipecilate, also known as NS-126, is a novel, highly lipophilic anti-inflammatory corticosteroid. NS-126 is a long-acting intranasal corticosteroid and a promising therapeutic agent for allergic rhinitis.
Source and Classification

Dexamethasone cipecilate is synthesized from dexamethasone, a well-known glucocorticoid. It falls under the categories of antiallergics, antiasthmatics, and glucocorticoids. The compound acts as a glucocorticoid receptor agonist, exerting its effects primarily through immunosuppression and anti-inflammatory actions .

Synthesis Analysis

The synthesis of dexamethasone cipecilate involves several chemical transformations starting from dexamethasone. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Esterification: Dexamethasone undergoes esterification with cyclohexanecarboxylic acid and cyclopropanecarboxylic acid, forming the respective ester derivatives.
  2. Reactions with Reagents: The process may involve various reagents to facilitate the formation of the desired ester bonds while ensuring minimal side reactions.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are typically conducted under controlled temperatures to prevent decomposition of sensitive functional groups .

Molecular Structure Analysis

The molecular structure of dexamethasone cipecilate can be described by its chemical formula C33H43FO7C_{33}H_{43}FO_7 with a molecular weight of approximately 570.30 g/mol . The structure features:

  • Steroidal Backbone: Characteristic of glucocorticoids, including multiple hydroxyl groups at positions 11β, 17, and 21.
  • Fluoro Group: A fluorine atom at position 9 enhances its potency.
  • Ester Functionalities: The presence of cyclohexanecarboxylate and cyclopropanecarboxylate moieties contributes to its pharmacological profile.

The three-dimensional conformation plays a significant role in its interaction with the glucocorticoid receptor, influencing its biological activity .

Chemical Reactions Analysis

Dexamethasone cipecilate undergoes various metabolic transformations in biological systems:

  1. Metabolism: It is primarily metabolized in the liver where it converts to its active metabolite, dexamethasone-17-cyclopropanecarboxylate (DX-17-CPC). This conversion is facilitated by carboxylesterases .
  2. Formation of Epoxides: During metabolism, two new epoxide metabolites (UK1 and UK2) are formed; UK2 is specifically produced via cytosolic enzymes in liver S9 fractions .
  3. In Nasal Mucosa: In human nasal mucosa, DX-CP predominantly transforms into DX-17-CPC, which is believed to be responsible for its therapeutic effects following intranasal administration .

These reactions highlight the importance of metabolic pathways in determining the pharmacokinetics and efficacy of dexamethasone cipecilate.

Mechanism of Action

Dexamethasone cipecilate functions primarily as an agonist for glucocorticoid receptors. Its mechanism involves:

  1. Binding to Glucocorticoid Receptors: Upon entering cells, it binds to specific receptors in the cytoplasm.
  2. Translocation to Nucleus: The receptor-ligand complex translocates to the nucleus where it influences gene expression.
  3. Anti-inflammatory Effects: By modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), it reduces the expression of pro-inflammatory cytokines and mediators.

This action leads to decreased inflammation and immune response, making it effective for conditions like allergic rhinitis .

Physical and Chemical Properties Analysis

Dexamethasone cipecilate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development, particularly for nasal delivery systems where stability and solubility can significantly affect bioavailability .

Applications

Dexamethasone cipecilate has several scientific applications:

  1. Therapeutic Use: Primarily indicated for treating allergic rhinitis; it reduces symptoms such as nasal congestion and inflammation.
  2. Research Applications: Investigated in studies focused on nasal drug delivery systems due to its favorable pharmacokinetic profile.
  3. Formulation Development: Used in developing dry powder formulations aimed at enhancing nasal deposition and targeting central nervous system pathways .

The ongoing research into its delivery mechanisms highlights its potential beyond traditional corticosteroid applications.

Introduction to Dexamethasone Cipecilate as a Novel Corticosteroid Derivative

Dexamethasone cipecilate represents a significant evolution in corticosteroid design, specifically engineered to overcome limitations of its parent compound while maximizing therapeutic potential for localized delivery. This synthetic corticosteroid derivative maintains dexamethasone's core anti-inflammatory and immunosuppressive properties but incorporates strategic molecular modifications that profoundly alter its pharmacokinetic behavior and site-specific activity [1] [3]. Unlike conventional dexamethasone formulations intended for systemic effects, dexamethasone cipecilate was conceptualized as a targeted therapeutic agent with optimized characteristics for topical administration, particularly in the challenging environment of the nasal mucosa. Its development exemplifies rational drug design principles applied to enhance local tissue concentration while minimizing undesirable systemic corticosteroid exposure [6] [10]. Marketed under the brand name Erizas®, this compound pioneered the once-daily dry powder steroid nasal spray format in Japan, offering a preservative-free alternative for allergic rhinitis management [10].

Historical Context and Evolution from Dexamethasone

The development trajectory of dexamethasone cipecilate is intrinsically linked to the historical prominence and limitations of dexamethasone, a widely utilized glucocorticoid since its introduction in the late 1950s. Dexamethasone established itself as a potent anti-inflammatory and immunosuppressive agent across diverse therapeutic areas, from autoimmune conditions to oncology. However, its systemic application, particularly for chronic conditions like allergic rhinitis, presented challenges including HPA axis suppression, systemic side effects, and suboptimal local tissue concentrations when administered topically [1]. These limitations drove the pursuit of novel corticosteroids with enhanced therapeutic indices.

Dexamethasone cipecilate emerged from targeted research and development programs led by Japanese pharmaceutical innovators in the late 20th and early 21st centuries. Identified initially by research codes NS-126 and NS-126C, it was developed through collaboration between Hisamitsu Pharmaceutical and Nippon Shinyaku [1]. The compound received orphan drug status during development, reflecting its novel approach to treating specific inflammatory conditions. Critical milestones in its development included:

Table 1: Key Developmental Milestones for Dexamethasone Cipecilate

YearDevelopment StageSignificance
Pre-2010Discovery & PreclinicalIdentification of cipecilate esterification strategy; demonstration of localized efficacy
2009Regulatory Approval (Japan)Approval as "Erizas® Capsule for Nasal Spray 400μg" for allergic rhinitis [10]
2010Clinical Pharmacology StudiesConfirmation of 24-hour efficacy duration in perennial allergic rhinitis [6]
2011Metabolism StudiesElucidation of metabolic activation pathway in nasal mucosa [3]
2014Discontinuation (Asthma Indication)Phase II discontinuation for asthma (inhalation route) in Japan [1]
2015Preregistration (South Korea)Preparation for allergic rhinitis market expansion [1]
2016Market Launch (South Korea)Introduction as intranasal product for allergic rhinitis [1]

The discontinuation of its development for asthma (2014) underscored the formulation-dependent efficacy of dexamethasone cipecilate and reinforced its specialized application for nasal conditions [1]. Its successful launch in Japan (2009) and subsequent introduction in South Korea (2016) as Erizas® established it as the first once-daily dry powder steroid nasal spray in these markets, offering a novel delivery approach free from preservatives and associated irritancy [10]. This historical evolution illustrates a deliberate shift from systemic corticosteroid therapy toward targeted, site-activated prodrugs designed to maximize local efficacy while mitigating systemic burdens.

Rationale for Structural Modifications and Enhanced Pharmacokinetics

The molecular design of dexamethasone cipecilate exemplifies rational prodrug engineering aimed at optimizing corticosteroid delivery to nasal tissues. Chemically designated as 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate, dexamethasone cipecilate incorporates dual ester modifications at the C-17α and C-21 positions of the dexamethasone nucleus [3]. These esterifications with cyclopropanecarboxylic acid and cyclohexanecarboxylic acid respectively were strategically implemented to address specific pharmacokinetic challenges inherent to nasal drug delivery:

  • Enhanced Lipophilicity and Mucosal Retention: The ester bonds significantly increase the molecule's lipophilic character compared to dexamethasone base or its phosphate ester (logP increase >2 units). This elevated lipophilicity promotes partitioning into the lipoidal nasal mucosa, prolonging local residence time and creating a depot effect at the site of administration. This directly addresses the rapid mucociliary clearance that limits efficacy of conventional nasal corticosteroids [3] [7].

  • Controlled Metabolic Activation: Dexamethasone cipecilate functions as a bioprecursor prodrug. Its therapeutic activity primarily depends on its controlled bioconversion to an active metabolite, DX-17-CPC (dexamethasone 17α-cyclopropanecarboxylate), within the nasal tissues. This metabolic activation is predominantly catalyzed by carboxylesterase 2 (CES2) enzymes expressed in the human nasal mucosa [3]. The sequential hydrolysis occurs preferentially at the C-21 position, yielding DX-17-CPC as the principal active moiety that engages glucocorticoid receptors (GR). This localized activation mechanism ensures high tissue-specific drug concentrations while limiting systemic exposure to the active corticosteroid.

Table 2: Key Pharmacokinetic Advantages of Dexamethasone Cipecilate Structural Modifications

Structural FeaturePhysicochemical ConsequencePharmacokinetic Advantage
C17α-cyclopropanecarboxylate esterIncreased molecular weight and lipophilicityEnhanced mucosal retention; prolonged local residence time
C21-cyclohexanecarboxylate esterMasking of polar hydroxyl group; increased metabolic stabilityTargeted hydrolysis by nasal carboxylesterases (CES2)
Combined esterificationProdrug with low receptor binding affinityReduction of systemic activity prior to activation
Lipophilic dexamethasone backboneHigh octanol-water partition coefficientEfficient partitioning into nasal epithelial cells
  • Reduction of Systemic Exposure: The prodrug design minimizes systemic bioavailability of the active glucocorticoid in two crucial ways. First, the intact prodrug exhibits substantially reduced glucocorticoid receptor affinity compared to dexamethasone, limiting systemic pharmacological activity if absorbed. Second, any prodrug reaching systemic circulation undergoes hepatic metabolism where it is rapidly converted primarily to DX-17-CPC and subsequently to inactive epoxide metabolites (UK1 and UK2) via hepatic microsomal and cytosolic enzymes, respectively [3]. This hepatic metabolism, coupled with the preferential nasal activation, contributes to a favorable therapeutic index for local nasal effects versus systemic corticosteroid actions.

The pharmacokinetic optimization is clinically validated by sustained efficacy profiles. A pivotal randomized, double-blind, placebo-controlled study demonstrated that a single daily dose of dexamethasone cipecilate (200 μg) maintained significant suppression of immediate nasal symptoms for a full 24 hours in patients with perennial allergic rhinitis [6]. This prolonged duration of action directly correlates with the depot-forming capability and controlled enzymatic activation conferred by the cipecilate modifications. Furthermore, the dry powder formulation leverages these molecular advantages by eliminating the dilution and clearance associated with liquid sprays and providing higher drug concentrations at the mucosal surface [7] [10]. Consequently, dexamethasone cipecilate represents a sophisticated integration of molecular design and delivery technology to achieve localized, sustained corticosteroid efficacy with minimized systemic burden.

Properties

CAS Number

132245-57-9

Product Name

Dexamethasone cipecilate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate

Molecular Formula

C33H43FO7

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1

InChI Key

JPTKVJWWVFLEJL-GVPGRCOTSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Solubility

Soluble in DMSO

Synonyms

Dexamethasone cipecilate; NS-126; NS 126; NS126.

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.